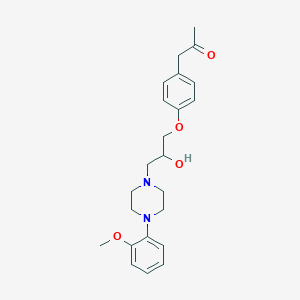![molecular formula C11H18N2O B15295184 n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine is a versatile small molecule scaffold that has gained significant attention in scientific research due to its potential biological activity and various applications . This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with a propan-2-yloxy group and an ethane-1,2-diamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a lead compound for the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparación Con Compuestos Similares
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
N1-[4-(Methoxy)phenyl]ethane-1,2-diamine: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different chemical and biological properties.
N1-[4-(Ethoxy)phenyl]ethane-1,2-diamine: The presence of an ethoxy group can influence the compound’s reactivity and interactions with biological targets.
N1-[4-(Butoxy)phenyl]ethane-1,2-diamine: The butoxy group may impart different solubility and stability characteristics compared to the propan-2-yloxy group.
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
N'-(4-propan-2-yloxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-9(2)14-11-5-3-10(4-6-11)13-8-7-12/h3-6,9,13H,7-8,12H2,1-2H3 |
Clave InChI |
CUCUEUZOXDYIJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)










![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
